![molecular formula C6H15N4PS B14288947 N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide CAS No. 138482-93-6](/img/structure/B14288947.png)

N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

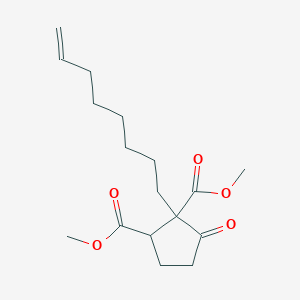

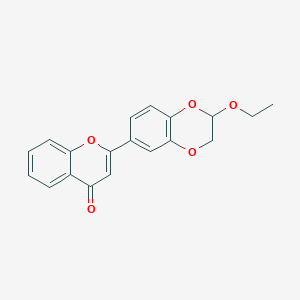

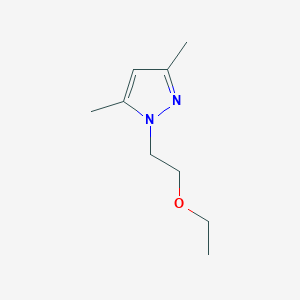

N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide: is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing rings known for their high reactivity. The compound is also noted for its potential as an angiotensin-converting enzyme 2 (ACE2) inhibitor, making it a candidate for therapeutic applications, particularly in the treatment of SARS coronavirus infections .

Métodos De Preparación

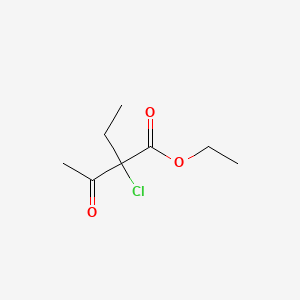

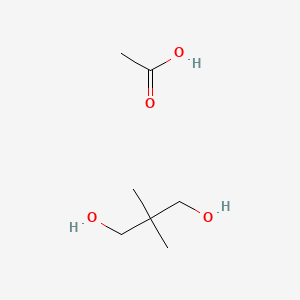

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide typically involves the nucleophilic ring-opening reactions of aziridines. Aziridines can be synthesized from aminoethanol via two main routes: the Nippon Shokubai process, which uses an oxide catalyst and high temperatures for dehydration, and the Wenker synthesis, which involves converting aminoethanol to the sulfate ester followed by base-induced sulfate elimination . The aziridine rings are then introduced into the compound through nucleophilic substitution reactions, where the aziridine moiety reacts with suitable electrophiles under controlled conditions .

Industrial Production Methods: Industrial production of aziridines, and by extension this compound, often involves large-scale dehydration processes using oxide catalysts. The production process must be carefully controlled to ensure the stability and purity of the final product, given the high reactivity of aziridine rings .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine rings under mild to moderate conditions.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating polymers and other macromolecular structures .

Biology and Medicine: The compound’s role as an ACE2 inhibitor has significant implications in medicine. It is being investigated for its potential to treat cardiovascular diseases and SARS coronavirus infections by inhibiting the ACE2 enzyme, which plays a crucial role in these conditions .

Industry: In the industrial sector, the compound’s reactivity is harnessed for creating coatings, adhesives, and other materials that require strong chemical bonds and stability .

Mecanismo De Acción

N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide exerts its effects primarily through the inhibition of the angiotensin-converting enzyme 2 (ACE2). By binding to ACE2, the compound prevents the enzyme from converting angiotensin II, a peptide that constricts blood vessels and increases blood pressure. This inhibition can reduce vascular resistance and oxygen consumption, potentially preventing cardiovascular complications . Additionally, the compound’s binding to ACE2 may prevent the attachment and entry of SARS-CoV by causing conformational changes in the enzyme .

Comparación Con Compuestos Similares

Diethylenetriamine: A functional parent of N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide, known for its use in various chemical syntheses.

Uniqueness: this compound stands out due to its dual aziridine rings and its potential as an ACE2 inhibitor. This dual functionality provides unique opportunities for both chemical synthesis and therapeutic applications, distinguishing it from other aziridine-based compounds .

Propiedades

Número CAS |

138482-93-6 |

|---|---|

Fórmula molecular |

C6H15N4PS |

Peso molecular |

206.25 g/mol |

Nombre IUPAC |

N'-[bis(aziridin-1-yl)phosphinothioyl]ethane-1,2-diamine |

InChI |

InChI=1S/C6H15N4PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-7H2,(H,8,12) |

Clave InChI |

VQWDBNFUMYTEHE-UHFFFAOYSA-N |

SMILES canónico |

C1CN1P(=S)(NCCN)N2CC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)

![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)

![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)